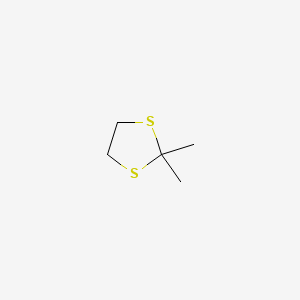
2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring, a phenyl group, and a phenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone typically involves a multi-step process. One common method involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with different 2-aminopyridines to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly
Eigenschaften
CAS-Nummer |
6338-31-4 |
|---|---|
Molekularformel |
C21H19NO2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-anilino-2-(4-methoxyphenyl)-1-phenylethanone |
InChI |
InChI=1S/C21H19NO2/c1-24-19-14-12-16(13-15-19)20(22-18-10-6-3-7-11-18)21(23)17-8-4-2-5-9-17/h2-15,20,22H,1H3 |
InChI-Schlüssel |
ZWTDNWLECNNVAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
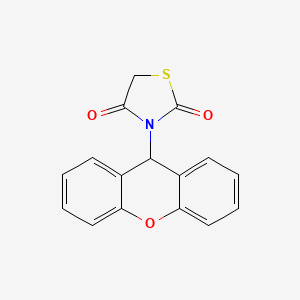
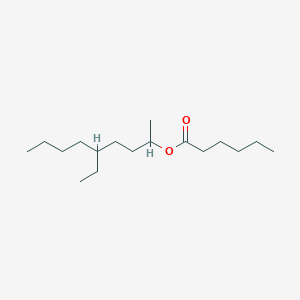

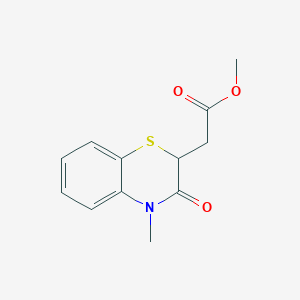


![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
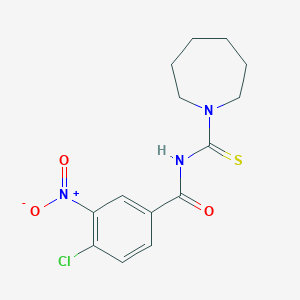

![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)

